![molecular formula C22H22ClN3OS B2521688 1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-75-2](/img/structure/B2521688.png)
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the spirotetramat family and has been found to exhibit various biological and pharmacological properties.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research has led to the development of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system. These compounds have been evaluated for their potential as epidermal growth factor receptor inhibitors. A particular derivative demonstrated potent inhibitory activity, suggesting the compound's utility in designing new inhibitors targeting cancer-related pathways (D. Fleita, O. K. Sakka, R. Mohareb, 2013).
Antimicrobial and Anti-inflammatory Activities
Another strand of research focused on the synthesis of derivatives and their pharmacological evaluation, revealing promising anti-inflammatory activities. Among the synthesized compounds, specific derivatives were noted for their pronounced and consistent anti-inflammatory activity, highlighting the compound's significance in developing new therapeutic agents for inflammation-related disorders (B. Tozkoparan, N. Gökhan, G. Aktay, E. Yeşilada, M. Ertan, 2000).
Neuroprotective and Anticonvulsant Effects
Further investigations into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their anticonvulsant and neurotoxic properties. Modifications to the compound structure led to variations in anticonvulsant activity, with certain derivatives showing potent effects in preclinical models. This research underscores the potential of these compounds in developing treatments for neurological disorders (J. Obniska, K. Kamiński, E. Tatarczyńska, 2006).
Anticancer Applications
The exploration of spiroheterocycles containing triazole, piperidine, and sulfonamide moieties has unveiled significant antimicrobial activity, with some compounds showing potential anticancer activities. This line of research highlights the dual-functional capabilities of these compounds, offering pathways for the development of novel anticancer agents (H. M. Dalloul, Khaled A. El-nwairy, Ali Z. Shorafa, A. Samaha, 2017).
properties
IUPAC Name |
(3-chlorophenyl)-(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c1-2-25-13-11-22(12-14-25)24-19(16-7-4-3-5-8-16)21(28)26(22)20(27)17-9-6-10-18(23)15-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKNWMBADXYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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